2-(2,4,6-Trichloro-3-methylanilino)benzoic acid
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Overview
Description
2-(2,4,6-Trichloro-3-methylanilino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of three chlorine atoms and a methyl group attached to the aniline ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichloro-3-methylanilino)benzoic acid typically involves the following steps:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2,4,6-trinitrotoluene.
Reduction: The nitro groups in 2,4,6-trinitrotoluene are reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2,4,6-triaminotoluene.
Chlorination: The amino groups in 2,4,6-triaminotoluene are selectively chlorinated using chlorine gas to produce 2,4,6-trichloro-3-methylaniline.
Coupling with Benzoic Acid: Finally, 2,4,6-trichloro-3-methylaniline is coupled with benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trichloro-3-methylanilino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or benzoic acid derivatives.
Scientific Research Applications
2-(2,4,6-Trichloro-3-methylanilino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trichloro-3-methylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorobenzoic acid: Similar structure but lacks the aniline moiety.
2-(3-Chloro-2-methylanilino)benzoic acid (Tolfenamic acid): Similar structure with fewer chlorine atoms.
Uniqueness
2-(2,4,6-Trichloro-3-methylanilino)benzoic acid is unique due to the presence of three chlorine atoms and a methyl group on the aniline ring, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
86282-86-2 |
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Molecular Formula |
C14H10Cl3NO2 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
2-(2,4,6-trichloro-3-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H10Cl3NO2/c1-7-9(15)6-10(16)13(12(7)17)18-11-5-3-2-4-8(11)14(19)20/h2-6,18H,1H3,(H,19,20) |
InChI Key |
KQVCTUMYGBOANO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Cl)NC2=CC=CC=C2C(=O)O)Cl |
Origin of Product |
United States |
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